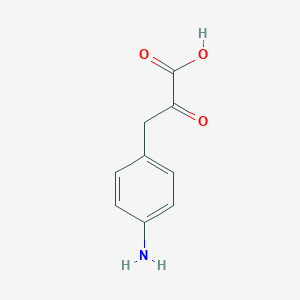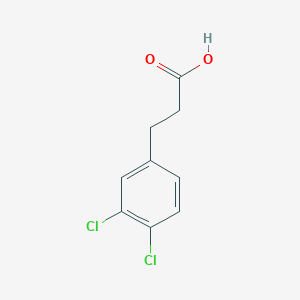
3-(3,4-Dichlorophenyl)propanoic acid
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2 . It is also known by other names such as 3-(3,4-Dichlorophenyl)propionic acid, Benzenepropanoic acid, 3,4-dichloro-, and MFCD00016551 . The compound has a molecular weight of 219.06 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3,4-dichlorophenyl)propanoic acid . The InChI code is 1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . The compound forms inversion dimers due to pairs of intermolecular O—H…O hydrogen bonds from the carboxyl groups .
Physical And Chemical Properties Analysis
3-(3,4-Dichlorophenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 219.06 g/mol and a computed XLogP3-AA value of 2.9 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
3-(3,4-Dichlorophenyl)propanoic acid has been utilized in the synthesis of various chemical compounds. For example, Yan Shuang-hu (2014) demonstrated its use in synthesizing (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, involving condensation, chlorination, and esterification reactions. This process included recrystallization and structure confirmation through IR, 1H NMR, and X-ray diffraction analysis (Yan Shuang-hu, 2014).
Derivative Synthesis for Improved Stability
Lei Chen et al. (2016) synthesized 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative of danshensu, aiming to enhance its chemical stability and liposolubility. This derivative was hydrolyzable to release the bioactive danshensu, indicating its potential utility in pharmaceutical applications. The study also included crystal structure and stereochemistry analyses (Lei Chen et al., 2016).
Advanced Oxidation Processes in Wastewater Treatment
In a study by Yunfu. Sun & J. Pignatello (1993), 3-(3,4-Dichlorophenyl)propanoic acid was investigated in the context of mineralizing 2,4-D by Fe3+-catalyzed hydrogen peroxide in wastewater treatment. This study identified various transient products and explored the feasibility of such advanced oxidation processes for wastewater treatment (Yunfu. Sun & J. Pignatello, 1993).
Photochemical Behavior Studies
L. Meunier, Emmanuelle Gauvin, & P. Boule (2002) examined the photochemical behavior of dichlorprop, a compound related to 3-(3,4-Dichlorophenyl)propanoic acid, in aqueous solutions. Their findings highlighted the complexity of photochemical reactions and the formation of various photoproducts, contributing to the understanding of environmental degradation processes of such compounds (L. Meunier et al., 2002).
Exploration in Organic Synthesis
G. Zheng, D. Ye, & Wenzhi Ji (1994) synthesized 3-(Triphenylgermyl)propanoic acid through several reaction steps from germanium tetrachloride. Their study highlights the unique reactivity and properties of the β-carboxylic functional group in such compounds, expanding the scope of organic synthesis (G. Zheng et al., 1994).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJRLYFKZYPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179841 | |
| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)propanoic acid | |
CAS RN |
25173-68-6 | |
| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dichlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



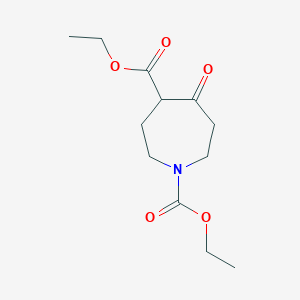

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

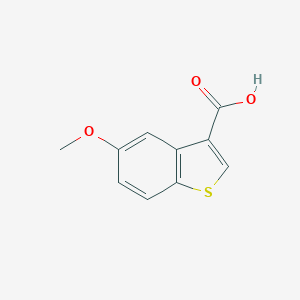

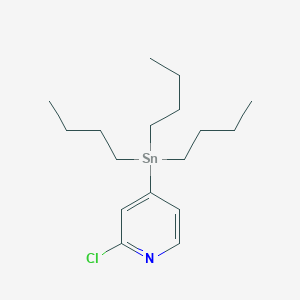
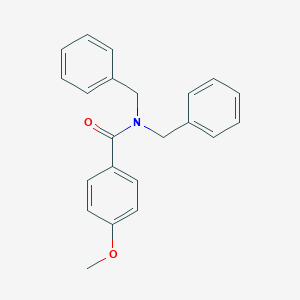
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
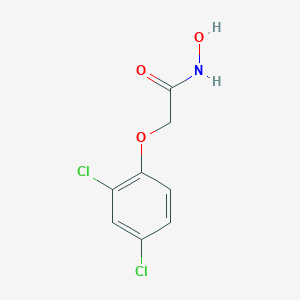
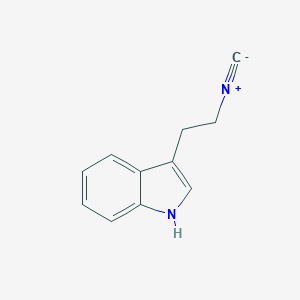
![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)
